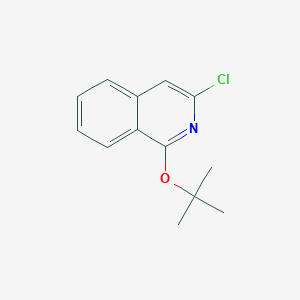

1-t-Butoxy-3-chloroisoquinoline

Description

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

3-chloro-1-[(2-methylpropan-2-yl)oxy]isoquinoline |

InChI |

InChI=1S/C13H14ClNO/c1-13(2,3)16-12-10-7-5-4-6-9(10)8-11(14)15-12/h4-8H,1-3H3 |

InChI Key |

AUZGIJQBWRWRCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 1-<i>t</i>-Butoxy-3-chloroisoquinoline with structurally analogous isoquinoline derivatives:

*Calculated based on standard atomic weights.

Key Observations:

Steric Effects: The <i>t</i>-butoxy group in the target compound significantly increases steric bulk compared to smaller alkoxy groups (e.g., methoxy) or halogens. This may hinder nucleophilic attack at position 1, a common reaction site in unsubstituted isoquinoline .

Electronic Effects: The chloro group at position 3 deactivates the ring, directing electrophilic substitutions to less electron-deficient positions (e.g., position 6 or 8). In contrast, 5-chloroisoquinoline retains a more electron-deficient core due to the meta-positioned chlorine .

Physicochemical Properties

The higher LogP of 1-<i>t</i>-Butoxy-3-chloroisoquinoline suggests greater lipophilicity than 5-chloroisoquinoline, aligning with its bulky alkoxy group.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-t-Butoxy-3-chloroisoquinoline to improve yield and purity?

- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reactants). For example, using polar aprotic solvents like DMF may enhance nucleophilic substitution at the 3-position, while tert-butoxy group stability under acidic/basic conditions should be monitored via TLC or HPLC . Purity can be improved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns (e.g., tert-butoxy group at C1 and Cl at C3). Compare chemical shifts with analogous isoquinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl presence.

- IR Spectroscopy : Detect C-Cl stretching (~550–600 cm) and ether C-O-C vibrations (~1100 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C to prevent hydrolysis of the tert-butoxy group. Monitor decomposition via periodic NMR analysis. Avoid prolonged exposure to moisture or light, as Cl substituents may undergo photolytic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki vs. Buchwald-Hartwig reactions) may arise from ligand steric effects or competing side reactions (e.g., tert-butoxy deprotection). Conduct controlled experiments:

- Compare Pd catalysts (e.g., Pd(OAc) vs. Pd(dba)) with varying phosphine ligands (e.g., XPhos vs. SPhos).

- Use DFT calculations to model transition states and identify steric clashes with the tert-butoxy group .

Q. How can the electronic effects of the tert-butoxy and chloro substituents be quantified to predict regioselectivity in electrophilic aromatic substitution?

- Methodological Answer :

- Hammett Analysis : Measure substituent constants (σ/σ) via kinetic studies of model reactions (e.g., nitration).

- Computational Studies : Calculate Fukui indices or electrostatic potential maps using Gaussian or ORCA software to identify electron-rich/depleted regions .

- Validate predictions with experimental data (e.g., HPLC monitoring of substitution products) .

Q. What experimental designs are critical for assessing the compound’s stability under simulated physiological conditions (e.g., drug discovery contexts)?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via LC-MS.

- Oxidative Stress Tests : Expose to HO or cytochrome P450 enzymes to mimic metabolic pathways.

- Microscopy : Use TEM or SEM to observe morphological changes in cellular uptake studies (if applicable) .

Data Analysis and Interpretation

Q. How should researchers address limitations in detecting low-concentration degradation products of this compound?

- Methodological Answer :

- Sensitivity Enhancement : Use UPLC-MS with electrospray ionization (ESI) or derivatization (e.g., silylation for GC-MS).

- Statistical Validation : Apply signal-to-noise ratio thresholds and replicate analyses (n ≥ 3) to confirm detection limits .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.